molecular formula C7H13ClN2O B13014687 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

Cat. No.: B13014687
M. Wt: 176.64 g/mol
InChI Key: OVDPKJIFNRDLQO-OXIGJRIQSA-N
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Description

2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an acetonitrile group. The presence of the amino group in the tetrahydropyran ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminotetrahydropyran with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro or imine derivatives.

    Reduction: Primary amines.

    Substitution: Substituted tetrahydropyran derivatives.

Scientific Research Applications

2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

    2-Aminotetrahydropyran: Lacks the acetonitrile group, making it less versatile in synthetic applications.

    2-Cyanotetrahydropyran: Lacks the amino group, limiting its biological activity.

    5-Aminopentanenitrile: Similar structure but lacks the tetrahydropyran ring, affecting its chemical reactivity.

Uniqueness: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups within the tetrahydropyran ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical and biological processes.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-[(5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7?;/m0./s1

InChI Key

OVDPKJIFNRDLQO-OXIGJRIQSA-N

Isomeric SMILES

C1CC(OC[C@H]1N)CC#N.Cl

Canonical SMILES

C1CC(OCC1N)CC#N.Cl

Origin of Product

United States

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